

(2,2-Dimethoxyethyl)cyclohexane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (2,2-Dimethoxyethyl)cyclohexane

Cat. No.: B8305692 Get Quote

Technical Guide: (2,2-Dimethoxyethyl)cyclohexane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (2,2-

Dimethoxyethyl)cyclohexane, including its chemical identity, a plausible synthetic route, and proposed characterization methods. Due to the limited availability of data for this specific compound, this guide leverages information on its aromatic precursor, (2,2-Dimethoxyethyl)benzene, and established chemical principles for its synthesis and characterization.

Chemical Identity and Properties

(2,2-Dimethoxyethyl)cyclohexane is the saturated alicyclic analogue of (2,2-Dimethoxyethyl)benzene. While a specific CAS number for **(2,2-Dimethoxyethyl)cyclohexane** is not readily found in major chemical databases, its molecular formula can be confidently inferred.

Data Presentation

Property	(2,2- Dimethoxyethyl)cyclohexa ne (Target Compound)	(2,2- Dimethoxyethyl)benzene (Aromatic Precursor)[1]
Molecular Formula	C10H20O2	C10H14O2
Molecular Weight	172.27 g/mol	166.22 g/mol
CAS Number	Not readily available	101-48-4
Appearance	Expected to be a colorless liquid	Colorless liquid
Boiling Point	Not determined	219-221 °C @ 754 mmHg
Density	Not determined	1.004 g/mL at 25 °C
Refractive Index	Not determined	n20/D 1.493

Experimental Protocols: Synthesis of (2,2-Dimethoxyethyl)cyclohexane

The most direct and plausible synthetic route to **(2,2-Dimethoxyethyl)cyclohexane** is the catalytic hydrogenation of its aromatic precursor, (2,2-Dimethoxyethyl)benzene. The acetal functional group is generally stable under neutral to basic hydrogenation conditions[2][3]. Catalysts such as Rhodium on alumina are highly effective for the hydrogenation of aromatic rings[4][5].

Detailed Methodology: Catalytic Hydrogenation of (2,2-Dimethoxyethyl)benzene

Objective: To synthesize **(2,2-Dimethoxyethyl)cyclohexane** by the complete reduction of the aromatic ring of **(2,2-Dimethoxyethyl)**benzene.

Materials:

- (2,2-Dimethoxyethyl)benzene (97% purity or higher)
- 5% Rhodium on alumina (Rh/Al2O3) catalyst[4]

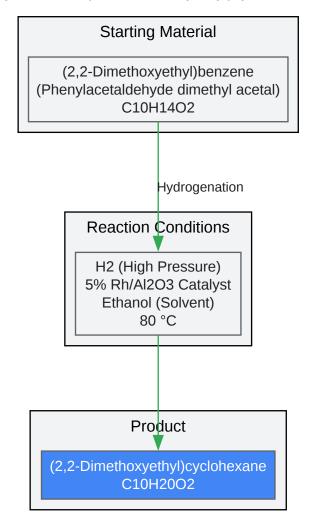
- Ethanol (anhydrous)
- Hydrogen gas (high purity)
- Inert gas (Argon or Nitrogen)
- Celite® or a similar filter aid

Equipment:

- High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature controller.
- Glass liner for the autoclave.
- Schlenk line or glovebox for inert atmosphere handling.
- Filtration apparatus (e.g., Büchner funnel).
- Rotary evaporator.
- Fractional distillation apparatus.

Procedure:

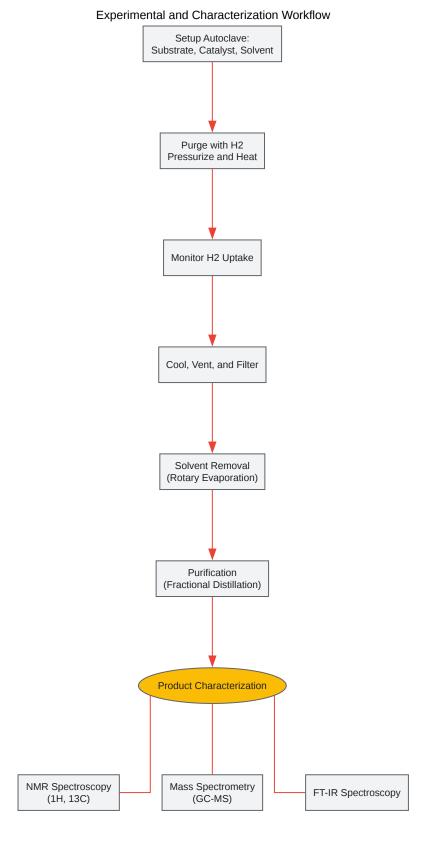
- Catalyst Handling and Reactor Setup:
 - Under an inert atmosphere, weigh 100 mg of 5% Rh/Al2O3 catalyst and add it to the glass liner of the high-pressure autoclave.
 - Add 10.0 g (60.2 mmol) of (2,2-Dimethoxyethyl)benzene to the glass liner.
 - Add 50 mL of anhydrous ethanol to the liner to dissolve the substrate and slurry the catalyst.
 - Place the glass liner into the autoclave and securely seal the reactor.
- Hydrogenation Reaction:


- Purge the autoclave several times with low-pressure hydrogen gas to remove any residual air.
- Pressurize the reactor with hydrogen gas to an initial pressure of 500 psi.
- Begin stirring and heat the reactor to 80 °C. The pressure will increase with temperature.
- Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. If the pressure drops significantly, repressurize with hydrogen.
- o Continue the reaction for 12-24 hours, or until there is no further uptake of hydrogen.
- · Reaction Work-up and Product Isolation:
 - Cool the reactor to room temperature.
 - Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
 - Purge the reactor with an inert gas.
 - Open the reactor and remove the glass liner.
 - Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the
 Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
 - Combine the filtrate and washings and remove the ethanol using a rotary evaporator.
- Purification:
 - The crude product can be purified by fractional distillation under reduced pressure to yield pure (2,2-Dimethoxyethyl)cyclohexane.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis of (2,2-Dimethoxyethyl)cyclohexane



Click to download full resolution via product page

Caption: Synthetic route to **(2,2-Dimethoxyethyl)cyclohexane** via catalytic hydrogenation.

Diagram 2: Experimental Workflow

Click to download full resolution via product page

Caption: Workflow from synthesis to characterization of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phenylacetaldehyde dimethyl acetal | The Fragrance Conservatory [fragranceconservatory.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry Why are acetals stable to bases and nucleophiles? Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Rhodium on alumina catalyst supplier Princeton Powder [princetonpowder.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(2,2-Dimethoxyethyl)cyclohexane CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8305692#2-2-dimethoxyethyl-cyclohexane-casnumber-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com